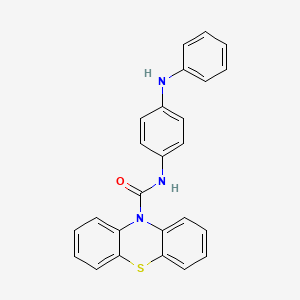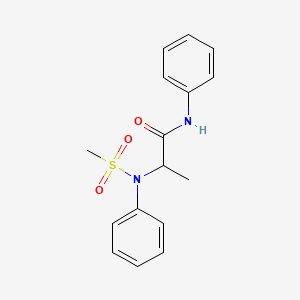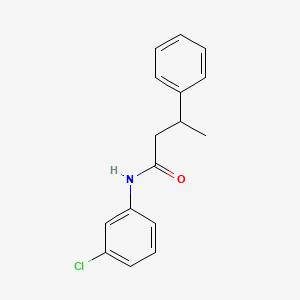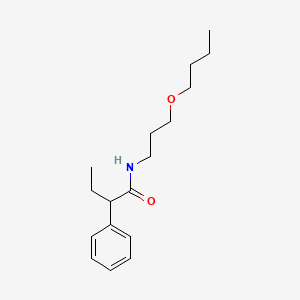
N-(4-anilinophenyl)-10H-phenothiazine-10-carboxamide
描述
N-(4-anilinophenyl)-10H-phenothiazine-10-carboxamide, commonly known as PTZ, is a chemical compound that belongs to the family of phenothiazine derivatives. PTZ has been widely studied for its potential application in various scientific research fields, including neuroscience, pharmacology, and biochemistry.
作用机制
The exact mechanism of action of PTZ is not fully understood, but it is believed to involve the modulation of GABAergic neurotransmission. PTZ has been shown to enhance the release of GABA, the main inhibitory neurotransmitter in the brain, and to inhibit the reuptake of GABA by presynaptic neurons. This results in an increase in GABAergic tone, which can lead to the generation of seizures.
Biochemical and Physiological Effects:
PTZ has been shown to have a wide range of biochemical and physiological effects, including the induction of seizures, the modulation of neurotransmitter release and reuptake, and the alteration of membrane protein structure and function. PTZ-induced seizures are characterized by a rapid onset of convulsions, followed by a period of clonic activity and eventual recovery. The exact biochemical and physiological mechanisms underlying these effects are still being studied.
实验室实验的优点和局限性
PTZ has several advantages as a tool for scientific research, including its ability to induce seizures in animal models of epilepsy, its ability to modulate neurotransmitter release and reuptake, and its fluorescent properties as a membrane probe. However, there are also some limitations to its use, including the potential for toxicity and the need for careful dosing and monitoring.
未来方向
There are several potential future directions for research on PTZ. One area of interest is the development of new antiepileptic drugs based on the mechanisms of action of PTZ. Another area of interest is the use of PTZ as a tool to study the structure and function of membrane proteins, including ion channels and transporters. Finally, there is potential for the use of PTZ as a diagnostic tool for epilepsy, based on its ability to induce seizures in animal models.
科学研究应用
PTZ has been extensively used in various fields of scientific research, including neuroscience, pharmacology, and biochemistry. In neuroscience, PTZ is commonly used as a convulsant agent to induce seizures in animal models of epilepsy. This allows researchers to study the underlying mechanisms of seizure generation and to test the efficacy of potential antiepileptic drugs.
In pharmacology, PTZ is used as a tool to study the effects of drugs on the central nervous system. PTZ-induced seizures are commonly used as a screening method to identify potential antiepileptic drugs or to evaluate the efficacy of existing drugs.
In biochemistry, PTZ is used as a fluorescent probe to study protein-lipid interactions. PTZ has been shown to bind to phospholipid membranes and to undergo a conformational change upon binding, resulting in a change in its fluorescence intensity. This property of PTZ has been used to study the structure and function of various membrane proteins.
属性
IUPAC Name |
N-(4-anilinophenyl)phenothiazine-10-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3OS/c29-25(27-20-16-14-19(15-17-20)26-18-8-2-1-3-9-18)28-21-10-4-6-12-23(21)30-24-13-7-5-11-22(24)28/h1-17,26H,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGGNWSITJZRPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-bromobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3976971.png)
![3-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B3976973.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-10H-phenothiazine-10-carboxamide](/img/structure/B3976974.png)


![N-(4-chlorophenyl)-4-methoxy-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3977002.png)
![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-N'-(2-methylphenyl)malonamide](/img/structure/B3977010.png)

![1-[(4-chlorophenoxy)acetyl]-3-methylpiperidine](/img/structure/B3977024.png)
![5-[4-(2-furoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3977028.png)
![N-(3,4-dichlorophenyl)-N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3977034.png)


